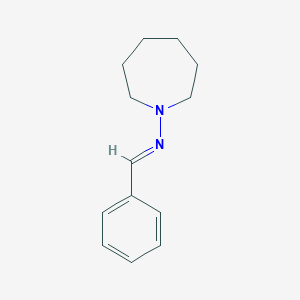
N-(Azepan-1-YL)-1-phenyl-methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Azepan-1-YL)-1-phenyl-methanimine, also known as APH-1, is a novel compound that has gained attention in the scientific community due to its potential use in various research applications. APH-1 is a chemical compound that belongs to the group of imines and has a molecular formula of C14H18N2. This compound is synthesized by the reaction of 1-phenylmethanamine with azepan-1-amine, and it has been found to exhibit a range of biological activities.
Mecanismo De Acción
The mechanism of action of N-(Azepan-1-YL)-1-phenyl-methanimine is not fully understood. However, studies have shown that N-(Azepan-1-YL)-1-phenyl-methanimine can bind to certain proteins and enzymes in the body, which can lead to the inhibition of their activity. For example, N-(Azepan-1-YL)-1-phenyl-methanimine has been found to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine, which can improve cognitive function.
Efectos Bioquímicos Y Fisiológicos
N-(Azepan-1-YL)-1-phenyl-methanimine has been found to exhibit various biochemical and physiological effects. Some of the effects observed in studies include:
1. Inhibition of amyloid beta aggregation: N-(Azepan-1-YL)-1-phenyl-methanimine has been found to inhibit the aggregation of amyloid beta peptides, which are responsible for the formation of plaques in the brain. This can potentially slow down the progression of neurodegenerative diseases.
2. Induction of apoptosis: N-(Azepan-1-YL)-1-phenyl-methanimine has been found to induce apoptosis (programmed cell death) in cancer cells. This can potentially lead to the development of new cancer therapies.
3. Inhibition of acetylcholinesterase: N-(Azepan-1-YL)-1-phenyl-methanimine has been found to inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine. This can improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Some of the advantages of using N-(Azepan-1-YL)-1-phenyl-methanimine in lab experiments include:
1. N-(Azepan-1-YL)-1-phenyl-methanimine is a novel compound that has not been extensively studied, which makes it a potential candidate for the development of new therapies.
2. N-(Azepan-1-YL)-1-phenyl-methanimine exhibits a range of biological activities, which makes it a versatile compound that can be used in various research areas.
3. N-(Azepan-1-YL)-1-phenyl-methanimine is relatively easy to synthesize, which makes it accessible to researchers.
Some of the limitations of using N-(Azepan-1-YL)-1-phenyl-methanimine in lab experiments include:
1. The mechanism of action of N-(Azepan-1-YL)-1-phenyl-methanimine is not fully understood, which makes it difficult to interpret the results of experiments.
2. The safety and toxicity of N-(Azepan-1-YL)-1-phenyl-methanimine have not been extensively studied, which makes it important to exercise caution when working with this compound.
3. The availability of N-(Azepan-1-YL)-1-phenyl-methanimine may be limited, which can make it difficult to conduct large-scale experiments.
Direcciones Futuras
Some of the future directions for research on N-(Azepan-1-YL)-1-phenyl-methanimine include:
1. Further studies on the mechanism of action of N-(Azepan-1-YL)-1-phenyl-methanimine, which can provide insights into its potential therapeutic applications.
2. Studies on the safety and toxicity of N-(Azepan-1-YL)-1-phenyl-methanimine, which can inform the development of new therapies.
3. Studies on the pharmacokinetics and pharmacodynamics of N-(Azepan-1-YL)-1-phenyl-methanimine, which can provide information on the optimal dosing and administration of this compound.
4. Studies on the potential use of N-(Azepan-1-YL)-1-phenyl-methanimine in combination with other compounds, which can enhance its therapeutic effects.
5. Development of new synthetic methods for N-(Azepan-1-YL)-1-phenyl-methanimine, which can improve the yield and purity of this compound.
Métodos De Síntesis
The synthesis of N-(Azepan-1-YL)-1-phenyl-methanimine involves the reaction of 1-phenylmethanamine with azepan-1-amine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as column chromatography and recrystallization. The purity and identity of the compound are confirmed using spectroscopic techniques like NMR and IR.
Aplicaciones Científicas De Investigación
N-(Azepan-1-YL)-1-phenyl-methanimine has been found to exhibit a range of biological activities, which makes it a potential candidate for various research applications. Some of the research areas where N-(Azepan-1-YL)-1-phenyl-methanimine is being studied include:
1. Neurodegenerative diseases: N-(Azepan-1-YL)-1-phenyl-methanimine has shown potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that N-(Azepan-1-YL)-1-phenyl-methanimine can inhibit the aggregation of amyloid beta peptides, which are responsible for the formation of plaques in the brain.
2. Cancer: N-(Azepan-1-YL)-1-phenyl-methanimine has also been found to exhibit anti-cancer activity. Studies have shown that N-(Azepan-1-YL)-1-phenyl-methanimine can induce apoptosis (programmed cell death) in cancer cells, which makes it a potential candidate for cancer therapy.
3. Antimicrobial activity: N-(Azepan-1-YL)-1-phenyl-methanimine has been found to exhibit antimicrobial activity against various bacterial and fungal strains. This makes it a potential candidate for the development of new antibiotics.
Propiedades
Número CAS |
16987-41-0 |
|---|---|
Nombre del producto |
N-(Azepan-1-YL)-1-phenyl-methanimine |
Fórmula molecular |
C13H18N2 |
Peso molecular |
202.3 g/mol |
Nombre IUPAC |
(E)-N-(azepan-1-yl)-1-phenylmethanimine |
InChI |
InChI=1S/C13H18N2/c1-2-7-11-15(10-6-1)14-12-13-8-4-3-5-9-13/h3-5,8-9,12H,1-2,6-7,10-11H2/b14-12+ |
Clave InChI |
XFZXAVXWXIAIKO-WYMLVPIESA-N |
SMILES isomérico |
C1CCCN(CC1)/N=C/C2=CC=CC=C2 |
SMILES |
C1CCCN(CC1)N=CC2=CC=CC=C2 |
SMILES canónico |
C1CCCN(CC1)N=CC2=CC=CC=C2 |
Sinónimos |
N-(azepan-1-yl)-1-phenyl-methanimine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)

![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)


![3-Nitrobenzo[b]thiophene](/img/structure/B90674.png)
